2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone
Overview
Description
2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone is a complex molecule with potential for combating various drug-resistant bacterial infections . It contains a total of 42 bonds, including 22 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 3 five-membered rings, 1 eight-membered ring, 1 aliphatic ester, 1 hydroxyl group, 1 primary alcohol, and 4 aliphatic ethers .
Molecular Structure Analysis
The molecular formula of this compound is C13H20O7, and its molecular weight is 288.29 . Its IUPAC name is (3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one .Scientific Research Applications
Synthesis of Glycosyl α-amino Acids
The compound has been utilized in the synthesis of glycosyl α-amino acids, where it reacts with α-metallated ethyl isocyanoacetate to yield isomers that can be further transformed into 2-L-(and 2-D-)(β-D-mannofuranosyl)glycines and 2-L- and 2-D-(β-D-lyxofuransyl)glycines. This demonstrates its role in the synthesis of complex amino acids with potential applications in medicinal chemistry and drug design (Bischofberger, Hall, & Jordan, 1976).
Synthesis of Ethyl 2-ulosonates and KDO
The compound has been involved in the synthesis of ethyl 2-ulosonates and 3-deoxy-D-manno-oct-2-ulosonic acid (KDO), crucial in bacterial lipopolysaccharides, highlighting its utility in synthesizing bioactive molecules with relevance to bacterial studies and potential therapeutic applications (Jiang, Rycroft, Singh, Wang, & Wu, 1998).
Precursor for Carbocyclic Nucleoside Synthesis
It serves as a precursor in the enantioselective synthesis of (1R,4S)-1-Amino-4-(hydroxymethyl)-2-cyclopentene, an important intermediate for carbocyclic nucleosides, showing its importance in the nucleoside analogs synthesis, which are key compounds in antiviral and anticancer therapies (Park & Rapoport, 1994).
Safety and Hazards
properties
IUPAC Name |
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7/c1-11(2)16-5-7(18-11)8-9-13(6-14,10(15)17-8)20-12(3,4)19-9/h7-9,14H,5-6H2,1-4H3/t7-,8-,9+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSQZAFRNGCTLH-SKNMHBRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)(OC(O3)(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H]3[C@@](C(=O)O2)(OC(O3)(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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